molecular formula C7H6BrN3O B13100413 (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol

(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol

Cat. No.: B13100413
M. Wt: 228.05 g/mol
InChI Key: VKVWMYAZTJNIJZ-UHFFFAOYSA-N
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Description

(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol is a heterocyclic compound that features a bromine atom at the 6th position of the imidazo[1,2-b]pyridazine ring and a hydroxymethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol typically involves the functionalization of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with primary or secondary alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at 100°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted imidazo[1,2-b]pyridazines.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Methyl derivatives.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzymatic activity of TAK1 kinase. TAK1 is a serine/threonine kinase involved in various cellular processes, including inflammation, apoptosis, and immune response. By inhibiting TAK1, (6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol can modulate these pathways, making it a potential therapeutic agent for diseases like multiple myeloma .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(6-bromoimidazo[1,2-b]pyridazin-3-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2

InChI Key

VKVWMYAZTJNIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2CO)Br

Origin of Product

United States

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